![molecular formula C23H25N3O2 B4741252 N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4741252.png)
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Übersicht
Beschreibung
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, also known as TRO19622, is a small molecule drug that has shown potential in treating a range of neurological disorders. It is a pyridazinecarboxamide derivative that was first synthesized in 2004. Since then, several studies have been conducted to investigate its pharmacological properties, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of several key enzymes and signaling pathways involved in neurodegeneration, including the PI3K/Akt/mTOR pathway and the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, increase mitochondrial function, and promote neuronal survival. It has also been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is its neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders. It also has relatively low toxicity and can be synthesized in high yield and purity. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several potential future directions for research on N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide. One area of focus could be investigating its efficacy in treating specific neurological disorders, such as Alzheimer's disease or Parkinson's disease. Another area of interest could be exploring its potential as a neuroprotective agent in other contexts, such as traumatic brain injury or spinal cord injury. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving mitochondrial function and promoting neuronal survival.
Eigenschaften
IUPAC Name |
N,N,2-triethyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-4-25(5-2)22(27)20-19(17-13-9-7-10-14-17)21(18-15-11-8-12-16-18)24-26(6-3)23(20)28/h7-16H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXSMPVVZPBSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-triethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.